molecular formula C10H6BrNO2 B2516836 2-bromoquinoline-8-carboxylic acid CAS No. 1426144-88-8

2-bromoquinoline-8-carboxylic acid

Cat. No.: B2516836
CAS No.: 1426144-88-8
M. Wt: 252.067
InChI Key: WXDSGBPDRWWPQS-UHFFFAOYSA-N
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Description

2-Bromoquinoline-8-carboxylic acid is a heterocyclic aromatic compound that belongs to the quinoline family. Quinoline derivatives are known for their wide range of biological activities and are used in various fields such as medicinal chemistry, material science, and supramolecular chemistry. The presence of both bromine and carboxylic acid functional groups in this compound makes it a versatile compound for further chemical modifications and applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-bromoquinoline-8-carboxylic acid typically involves the bromination of quinoline derivatives followed by carboxylation. One common method is the halogen-metal exchange reaction, where a brominated quinoline is treated with a strong base such as butyllithium (BuLi) in tetrahydrofuran (THF) at low temperatures. The resulting lithiated intermediate is then quenched with carbon dioxide to form the carboxylic acid .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and efficiency of the process. Transition metal-catalyzed reactions and green chemistry approaches, such as ionic liquid-mediated reactions, are also explored for industrial synthesis .

Chemical Reactions Analysis

Types of Reactions: 2-Bromoquinoline-8-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

    Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4).

    Coupling: Palladium catalysts and appropriate ligands.

Major Products:

Scientific Research Applications

2-Bromoquinoline-8-carboxylic acid has numerous applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential antibacterial and antifungal activities.

    Medicine: Explored as a precursor for drug development, particularly in the synthesis of antimalarial and anticancer agents.

    Industry: Utilized in the production of dyes, pigments, and other materials

Comparison with Similar Compounds

Uniqueness: Its versatility makes it a valuable compound for further research and development .

Properties

IUPAC Name

2-bromoquinoline-8-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6BrNO2/c11-8-5-4-6-2-1-3-7(10(13)14)9(6)12-8/h1-5H,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXDSGBPDRWWPQS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)C(=O)O)N=C(C=C2)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6BrNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1426144-88-8
Record name 2-bromoquinoline-8-carboxylic acid
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